molecular formula C21H23FN2O2 B5035128 1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine

1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine

Cat. No. B5035128
M. Wt: 354.4 g/mol
InChI Key: GMJDMSYMEHZDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine, also known as AB-FUBINACA, is a synthetic cannabinoid that was first identified in 2012. It belongs to the indazole family of synthetic cannabinoids and has been found to have high affinity for the CB1 and CB2 receptors in the endocannabinoid system. AB-FUBINACA has gained popularity in the research community due to its potent effects and potential therapeutic applications.

Mechanism of Action

1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine works by binding to the CB1 and CB2 receptors in the endocannabinoid system. It has been found to have high affinity for these receptors, which results in potent effects. The activation of these receptors leads to the release of various neurotransmitters such as dopamine and serotonin, which are responsible for the physiological and psychological effects of 1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine.
Biochemical and Physiological Effects:
1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine has been found to have potent effects on the central nervous system. It has been shown to induce sedation, euphoria, and relaxation. Additionally, 1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine has been found to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine has several advantages for lab experiments. It is highly potent and has a high affinity for the CB1 and CB2 receptors, which makes it a valuable tool for studying the endocannabinoid system. Additionally, 1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine is stable and easy to handle, which makes it ideal for use in various experimental setups.
However, there are also several limitations to using 1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine in lab experiments. It is a synthetic cannabinoid, which means that it may not accurately represent the effects of natural cannabinoids in the body. Additionally, the potency of 1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine may make it difficult to accurately dose in experiments, which could lead to unreliable results.

Future Directions

There are several future directions for the study of 1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine. One potential area of research is the development of novel therapeutic applications for 1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine. It has been shown to have potent anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of chronic pain and inflammation.
Another area of research is the study of the long-term effects of 1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine on the body. Synthetic cannabinoids have been associated with several adverse effects, including psychosis, seizures, and cardiovascular problems. Further research is needed to fully understand the potential risks and benefits of using 1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine.
Conclusion:
1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine is a synthetic cannabinoid that has gained popularity in the research community due to its potent effects and potential therapeutic applications. It has been extensively studied for its analgesic, anti-inflammatory, and anti-tumor properties. However, there are also several limitations to using 1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine in lab experiments, and further research is needed to fully understand its potential risks and benefits.

Synthesis Methods

1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine is synthesized through a multistep process that involves the reaction of various chemicals such as 4-fluorobenzoyl chloride, allyl alcohol, and piperidine. The synthesis process is complex and requires specialized equipment and expertise. The final product is a white crystalline powder that is highly pure and stable.

Scientific Research Applications

1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine has been extensively studied in the scientific community for its potential therapeutic applications. It has been found to have potent analgesic, anti-inflammatory, and anti-tumor properties. Additionally, 1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine has been shown to have potential in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

[3-(4-fluoroanilino)piperidin-1-yl]-(3-prop-2-enoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-2-13-26-20-7-3-5-16(14-20)21(25)24-12-4-6-19(15-24)23-18-10-8-17(22)9-11-18/h2-3,5,7-11,14,19,23H,1,4,6,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJDMSYMEHZDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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